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Compound of Interest

Compound Name: tert-Butyl chlorodifluoroacetate

Cat. No.: B067039 Get Quote

Technical Guide: tert-Butyl
Chlorodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl chlorodifluoroacetate,

a fluorinated organic compound of interest in synthetic chemistry and potentially in drug

discovery. This document outlines its fundamental chemical properties, proposes a synthetic

pathway, and discusses the broader relevance of its structural motifs in the context of medicinal

chemistry.

Core Chemical Properties
The fundamental molecular characteristics of tert-butyl chlorodifluoroacetate are

summarized in the table below.
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Property Value

Molecular Formula C₆H₉ClF₂O₂

Molecular Weight 186.58 g/mol

CAS Number 167308-43-2

Alternate Names
tert-Butyl 2-chloro-2,2-difluoroethanoate,

Chloro(difluoro)acetic acid tert-butyl ester

Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of tert-butyl
chlorodifluoroacetate are not extensively documented in publicly available literature, a

plausible synthetic route can be extrapolated from established methods for analogous, non-

fluorinated esters. A common method for the synthesis of tert-butyl esters is the acid-catalyzed

addition of an alkene, such as isobutylene, to a carboxylic acid.

A proposed synthetic workflow for tert-butyl chlorodifluoroacetate is outlined below. This

protocol is based on the known synthesis of tert-butyl chloroacetate and would require

optimization and validation for this specific compound.

Proposed Synthesis of tert-Butyl Chlorodifluoroacetate
Reaction: The synthesis would likely proceed via the esterification of chlorodifluoroacetic acid

with isobutylene, using a strong acid catalyst.

Step-by-Step Protocol:

Reaction Setup: In a pressure-rated reactor, dissolve chlorodifluoroacetic acid in a suitable

aprotic solvent, such as dichloromethane.

Catalyst Addition: Introduce a strong acid catalyst. A solid-supported acid catalyst, like a

strong acid ion-exchange resin, is a modern and practical choice to simplify purification.

Introduction of Isobutylene: Cool the mixture and introduce a controlled stream of

isobutylene gas into the reactor. The reaction is typically conducted under pressure to
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maintain isobutylene in the liquid phase and increase its concentration.

Reaction Conditions: Maintain the reaction at a controlled temperature, likely between 20-

40°C, for several hours with continuous stirring. The reaction progress should be monitored

by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the catalyst can be removed by filtration. The

crude product is then purified, typically by fractional distillation under reduced pressure, to

separate the desired tert-butyl chlorodifluoroacetate from unreacted starting materials and

any byproducts.

Reactants Reaction Conditions

Process

Purification

Chlorodifluoroacetic Acid

Esterification

Isobutylene Strong Acid Catalyst Dichloromethane (Solvent) Controlled Temperature & Pressure

Crude Product

Filtration

Fractional Distillation

Pure tert-Butyl Chlorodifluoroacetate
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Click to download full resolution via product page

Proposed synthetic workflow for tert-Butyl chlorodifluoroacetate.

Relevance in Drug Development and Medicinal
Chemistry
While there is no specific data on the biological activity or signaling pathways associated with

tert-butyl chlorodifluoroacetate, the presence of the tert-butyl group is of significant interest

in medicinal chemistry. The tert-butyl group can influence a molecule's pharmacokinetic and

pharmacodynamic properties in several ways.

Key Roles of the tert-Butyl Moiety:

Steric Shielding: The bulky nature of the tert-butyl group can act as a steric shield, protecting

adjacent functional groups from metabolic degradation by enzymes such as cytochrome

P450s. This can increase the metabolic stability and half-life of a drug candidate.

Modulation of Lipophilicity: The incorporation of a tert-butyl group generally increases the

lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell

membranes.

Receptor Binding: The size and shape of the tert-butyl group can provide critical hydrophobic

interactions within the binding pocket of a target protein, potentially enhancing binding affinity

and potency.

The introduction of fluorine atoms, as in tert-butyl chlorodifluoroacetate, further modulates

these properties. Fluorine can alter the electronic properties of the molecule, influence

metabolic stability, and affect binding interactions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b067039?utm_src=pdf-body-img
https://www.benchchem.com/product/b067039?utm_src=pdf-body
https://www.benchchem.com/product/b067039?utm_src=pdf-body
https://www.benchchem.com/product/b067039?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical & Pharmacokinetic Properties

tert-Butyl Group

Drug Candidate

Increased Lipophilicity Steric Shielding Improved Receptor Binding

Enhanced Metabolic Stability

Longer Half-life

Increased Potency

Click to download full resolution via product page

Influence of the tert-butyl group on drug candidate properties.

In summary, while tert-butyl chlorodifluoroacetate is a compound with defined chemical

properties, its specific applications and biological activities remain an area for future research.

The synthetic principles outlined provide a foundation for its preparation, and the structural

motifs it contains are of continued relevance in the design of new therapeutic agents.

To cite this document: BenchChem. [tert-Butyl chlorodifluoroacetate molecular weight and
formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b067039#tert-butyl-chlorodifluoroacetate-molecular-
weight-and-formula]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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